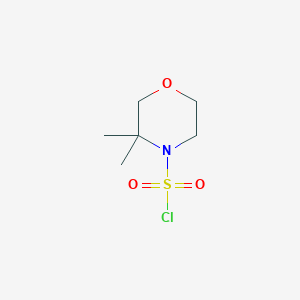

3,3-Dimethylmorpholine-4-sulfonyl chloride

Beschreibung

Contextualization within the Landscape of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic compounds characterized by the presence of a sulfonyl chloride functional group. magtech.com.cn This group is a potent electrophile, making sulfonyl chlorides highly reactive towards a wide variety of nucleophiles, most notably amines, to form sulfonamides. nih.gov The sulfonamide linkage is a key structural motif found in a vast array of biologically active molecules and materials.

Table 1: General Properties of 3,3-Dimethylmorpholine-4-sulfonyl chloride

| Property | Value |

| CAS Number | 1247520-40-6 |

| Molecular Formula | C₆H₁₂ClNO₃S |

| Molecular Weight | 213.68 g/mol |

The data in this table is compiled from publicly available chemical supplier information. 001chemical.com

Significance of Morpholine-Based Scaffolds in Chemical Transformations

The morpholine (B109124) ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This structural feature imparts a unique combination of properties, including improved aqueous solubility and metabolic stability in drug candidates. As a result, the morpholine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents.

The presence of the gem-dimethyl group at the 3-position of the morpholine ring in 3,3-dimethylmorpholine-4-sulfonyl chloride is of particular note. This structural feature, often referred to as the "gem-dimethyl effect" or "Thorpe-Ingold effect," can have a profound impact on the reactivity and conformation of the ring system. It can restrict the conformational flexibility of the morpholine ring, potentially pre-organizing the molecule for a specific binding event. Furthermore, the steric bulk of the two methyl groups can influence the course of chemical reactions at the adjacent sulfonyl chloride group.

Overview of Academic Research Perspectives on 3,3-Dimethylmorpholine-4-sulfonyl chloride

While extensive academic research exists on the broader classes of sulfonyl chlorides and morpholine derivatives, specific studies focusing exclusively on 3,3-dimethylmorpholine-4-sulfonyl chloride are limited in publicly accessible literature. However, based on established principles of organic chemistry, its synthesis and reactivity can be inferred.

Synthesis:

The synthesis of 3,3-dimethylmorpholine-4-sulfonyl chloride would likely proceed via the reaction of 3,3-dimethylmorpholine (B1315856) with a sulfonating agent. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction typically involves the nucleophilic attack of the morpholine nitrogen onto the sulfur atom of sulfuryl chloride, with the subsequent loss of a chloride ion and a proton to yield the desired sulfonyl chloride. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Reactivity and Potential Applications:

As a sulfonyl chloride, the primary reaction of this compound is with nucleophiles. Its reaction with primary and secondary amines would yield the corresponding sulfonamides. The steric hindrance provided by the gem-dimethyl groups might influence the rate of this reaction compared to the unsubstituted morpholine-4-sulfonyl chloride.

Given the prevalence of the morpholine scaffold in drug discovery, 3,3-dimethylmorpholine-4-sulfonyl chloride represents a valuable reagent for the synthesis of novel sulfonamide derivatives. These derivatives could be explored as potential therapeutic agents in various disease areas. The gem-dimethyl substitution provides a handle for systematically probing the structure-activity relationships of morpholine-containing sulfonamides, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12ClNO3S |

|---|---|

Molekulargewicht |

213.68 g/mol |

IUPAC-Name |

3,3-dimethylmorpholine-4-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO3S/c1-6(2)5-11-4-3-8(6)12(7,9)10/h3-5H2,1-2H3 |

InChI-Schlüssel |

KFHDFXQNQVLQJJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(COCCN1S(=O)(=O)Cl)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,3 Dimethylmorpholine 4 Sulfonyl Chloride

Conventional Synthetic Routes to Sulfonyl Chlorides Applicable to the Morpholine (B109124) System

Traditional methods for the synthesis of sulfonyl chlorides have been widely employed and are well-documented in chemical literature. These routes, while effective, often involve harsh reagents and conditions.

Chlorosulfonation Approaches

Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto an aromatic or heterocyclic system. This approach typically utilizes strong and hazardous reagents like chlorosulfonic acid (ClSO₃H) or a mixture of sulfur dioxide and chlorine. rsc.org For the synthesis of 3,3-Dimethylmorpholine-4-sulfonyl chloride, the starting material would be 3,3-dimethylmorpholine (B1315856). The nitrogen atom of the morpholine ring would react with the chlorosulfonating agent. However, the high reactivity of these reagents can lead to side reactions and requires careful control of the reaction conditions. rsc.org

Oxidative Chlorination of Thiol and Disulfide Precursors

A common and versatile method for preparing sulfonyl chlorides is the oxidative chlorination of sulfur-containing precursors like thiols and disulfides. organic-chemistry.orgthieme-connect.comnih.govdoi.orgresearchgate.net This method involves the oxidation of the sulfur atom in the presence of a chlorine source. For the synthesis of 3,3-Dimethylmorpholine-4-sulfonyl chloride, the corresponding thiol (3,3-dimethylmorpholine-4-thiol) or disulfide (bis(3,3-dimethylmorpholine-4-yl)disulfide) would be required as the starting material.

The oxidation of thiols can proceed through various stages, with the potential formation of disulfides, thiosulfonates, and ultimately the desired sulfonyl chloride. researchgate.net The choice of oxidant and reaction conditions is crucial to ensure the complete oxidation to the sulfonyl chloride. researchgate.net Chlorine gas in an aqueous medium has been a traditional method for this transformation, though it presents significant handling hazards. researchgate.net

The reaction progress can be influenced by the molar ratio of the thiol to the oxidizing agent. For instance, the oxidation of hexanethiol with chlorine dioxide shows a progression from disulfide to thiosulfonate and finally to the sulfonyl chloride as the oxidant ratio increases. researchgate.net

Table 1: Products of Hexanethiol Oxidation with Chlorine Dioxide

| Thiol:Oxidant Molar Ratio | Main Product(s) | Yield(s) |

| 1:0.5 | Dihexyl disulfide | 98% |

| 1:2 | Dihexyl disulfide, Dihexyl thiosulfonate, Hexanesulfonyl chloride | 24%, 65%, 11% |

This table illustrates the stepwise oxidation of a thiol, a process applicable to the synthesis of 3,3-Dimethylmorpholine-4-sulfonyl chloride from its corresponding thiol.

Halogenation of Sulfonic Acids and Salts

Another established route involves the conversion of a sulfonic acid or its corresponding salt into a sulfonyl chloride. researchgate.net This transformation is typically achieved using halogenating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rsc.org In the context of 3,3-Dimethylmorpholine-4-sulfonyl chloride synthesis, the precursor would be 3,3-dimethylmorpholine-4-sulfonic acid or one of its salts. While effective, these halogenating agents are often noxious and can generate significant waste, prompting the development of milder and more environmentally friendly alternatives. rsc.org

Modern and Green Chemistry Approaches for 3,3-Dimethylmorpholine-4-sulfonyl chloride Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and safer synthetic methods. These modern approaches often utilize milder reagents, offer better atom economy, and simplify purification processes.

Utilization of N-Chloroamides (e.g., N-chlorosuccinimide, DCH)

N-chloroamides, such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), have emerged as versatile and efficient reagents for the oxidative chlorination of sulfur compounds. thieme-connect.comnih.govnih.govresearchgate.net These reagents are solids, making them easier and safer to handle than gaseous chlorine.

The reaction of thiols or their derivatives with NCS in the presence of an acid can afford sulfonyl chlorides in good to excellent yields. organic-chemistry.org A study on the oxidation of various thiol derivatives using NCS and dilute hydrochloric acid demonstrated the formation of sulfonyl chlorides in high yields (up to 96%). organic-chemistry.org This method offers a controlled reaction environment and the byproduct, succinimide (B58015), can be easily removed. organic-chemistry.org Furthermore, the succinimide can be recycled back to NCS, making the process more sustainable. organic-chemistry.orgthieme-connect.com

DCH is another effective reagent for the direct oxidative conversion of sulfur compounds, including thiols, disulfides, and benzylic sulfides, to the corresponding sulfonyl chlorides. researchgate.net A continuous flow protocol using DCH has been developed, although newer methods aim for even better process mass intensity. nih.gov

Table 2: Comparison of Chlorinating Agents for Sulfonyl Chloride Synthesis from Thiol Derivatives organic-chemistry.org

| Chlorinating Agent | Yield of Sulfonyl Chloride |

| N-chlorosuccinimide (NCS) | High (up to 96%) |

| Dichloro-dimethylhydantoin (DCH) | Effective |

| Trichloroisocyanuric acid | Effective |

This table highlights the efficacy of N-chloroamides in the synthesis of sulfonyl chlorides, a method directly applicable to the preparation of 3,3-Dimethylmorpholine-4-sulfonyl chloride.

A general procedure for synthesizing sulfonyl chlorides from sulfonyl hydrazides using NCS has also been reported. nih.gov This method involves stirring the sulfonyl hydrazide with NCS in acetonitrile (B52724) at room temperature. nih.gov

Metal-Free Oxidative Methods

The development of metal-free oxidative methods aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. An environmentally benign synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of hydrochloric acid with oxygen as the terminal oxidant. rsc.orgresearchgate.net In this system, ammonium nitrate serves as a source of nitrogen oxides (NO/NO₂), which are key components of a redox-catalytic cycle. rsc.org

Another metal-free approach utilizes a continuous flow protocol with nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides. nih.govresearchgate.net This method offers good yields (typically 70-81%) and a favorable process mass intensity compared to some N-chloroamide-based flow processes. nih.gov

These modern, metal-free methods provide attractive and sustainable alternatives to traditional synthetic routes for preparing a wide range of sulfonyl chlorides, including, in principle, 3,3-Dimethylmorpholine-4-sulfonyl chloride.

Flow Chemistry Applications in Sulfonyl Chloride Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The highly exothermic nature of many sulfonylation reactions can be effectively managed in flow reactors, which provide superior heat and mass transfer, thus minimizing the risk of thermal runaway and improving reaction control. rsc.org

In a typical flow setup for sulfonyl chloride synthesis, solutions of the starting materials, such as a thiol or disulfide and an oxidizing/chlorinating agent, are continuously pumped and mixed in a micro- or meso-scale reactor. The short residence times, often on the order of seconds to minutes, and the small reactor volumes can lead to remarkably high space-time yields. rsc.org For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides has been developed, demonstrating the potential for high throughput and improved safety. rsc.org

While a specific flow synthesis for 3,3-Dimethylmorpholine-4-sulfonyl chloride has not been detailed in the literature, the general principles are directly applicable. A hypothetical flow process would involve pumping a solution of 3,3-dimethylmorpholine and a sulfonating agent, such as sulfuryl chloride in an appropriate solvent, through a temperature-controlled reactor. The precise control over stoichiometry, temperature, and mixing afforded by a flow system would likely lead to a more efficient and selective reaction, reducing the formation of byproducts.

Precursor Synthesis and Functionalization of the 3,3-Dimethylmorpholine Ring System

Strategies for Constructing the 3,3-Dimethylmorpholine Core

The 3,3-dimethylmorpholine ring system, while not as common as its parent morpholine, can be synthesized through various strategies. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, the synthesis of substituted morpholines can be achieved through the palladium-catalyzed hydroamination of carbamate-protected aziridines with unsaturated alcohol nucleophiles. e3s-conferences.org This method allows for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. e3s-conferences.org

Another strategy involves the electrophile-induced ring closure of 2-(allyloxymethyl)aziridines. This has been successfully applied to the diastereoselective synthesis of cis-3,5-disubstituted morpholine derivatives. nih.gov While these methods are for different substitution patterns, they highlight the general principle of constructing the morpholine ring from functionalized acyclic precursors.

A more direct, albeit less detailed in the provided literature, method for synthesizing 3,3-dimethylmorpholine involves the reaction of dipropylene glycol with ammonia (B1221849) at elevated temperatures and pressures in the presence of a hydrogenation catalyst.

| Precursor 1 | Precursor 2 | Product | Conditions |

| Carbamate-protected aziridine | Unsaturated alcohol | Substituted morpholine | Palladium-catalyzed hydroamination |

| 2-(allyloxymethyl)aziridine | Bromine | cis-3,5-di(bromomethyl)morpholine | Electrophile-induced ring closure |

| Dipropylene glycol | Ammonia | Dimethylmorpholine | High temperature, high pressure, catalyst |

Regioselective Introduction of Sulfonyl Chloride Functionality

The introduction of the sulfonyl chloride group onto the nitrogen atom of the 3,3-dimethylmorpholine ring is a critical functionalization step. This is typically achieved by reacting the secondary amine with a suitable sulfonating agent. The most common and direct reagent for this transformation is sulfuryl chloride (SO₂Cl₂).

The reaction involves the nucleophilic attack of the secondary amine of the 3,3-dimethylmorpholine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the N-S bond. A subsequent elimination of hydrogen chloride, often facilitated by a base, yields the final 3,3-Dimethylmorpholine-4-sulfonyl chloride.

The presence of the gem-dimethyl group at the 3-position of the morpholine ring introduces steric hindrance around the nitrogen atom. This can affect the rate and efficiency of the sulfonylation reaction. While primary amines are generally highly reactive towards sulfonyl chlorides, sterically hindered secondary amines can exhibit significantly lower reactivity. rsc.org In such cases, the optimization of reaction conditions, including the choice of base and solvent, becomes crucial to drive the reaction to completion.

Optimization of Reaction Conditions and Isolation Procedures

To achieve a high yield and purity of 3,3-Dimethylmorpholine-4-sulfonyl chloride, careful optimization of the reaction parameters is essential. This includes the selection of an appropriate solvent, precise temperature control, and the stoichiometric balance of reagents and catalysts.

Solvent Selection and Temperature Control

The choice of solvent can significantly influence the outcome of the sulfonylation reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed for these reactions to avoid side reactions with the sulfonyl chloride moiety. The solubility of the starting materials and the product in the chosen solvent is also a key consideration for ensuring a homogeneous reaction mixture and facilitating product isolation.

Temperature control is critical, especially when using highly reactive reagents like sulfuryl chloride. These reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to manage the exothermicity and to prevent the degradation of the product or starting materials. For less reactive or sterically hindered amines, gentle heating might be necessary to achieve a reasonable reaction rate. However, this must be balanced against the potential for increased byproduct formation at higher temperatures.

Catalyst and Reagent Stoichiometry Effects

The sulfonylation of secondary amines is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed during the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The stoichiometry of the base is important; typically, at least one equivalent is required.

In cases of sterically hindered amines, a catalyst may be employed to enhance the reaction rate. 4-Dimethylaminopyridine (DMAP) has been reported to be an effective catalyst for the sulfonylation of weak nucleophiles and sterically hindered amines. nih.gov It is believed to work by forming a highly reactive sulfonyl-DMAP intermediate. nih.gov The catalytic amount of DMAP can significantly improve the efficiency of the sulfonylation step. nih.gov

The stoichiometry of the sulfonating agent, typically sulfuryl chloride, should be carefully controlled. While a slight excess may be used to ensure complete conversion of the starting amine, a large excess can lead to the formation of impurities that are difficult to remove.

The following table summarizes the general effects of various parameters on the sulfonylation of secondary amines, which can be applied to the synthesis of 3,3-Dimethylmorpholine-4-sulfonyl chloride.

| Parameter | Condition | General Effect on Sulfonylation |

| Solvent | Aprotic (e.g., DCM, THF) | Favors reaction, prevents hydrolysis of sulfonyl chloride |

| Protic (e.g., water, alcohols) | Can lead to hydrolysis of the sulfonyl chloride | |

| Temperature | Low (0 °C to RT) | Controls exotherm, minimizes side reactions |

| Elevated | May be needed for hindered amines, can increase byproducts | |

| Base | Tertiary amines (e.g., Et₃N) | Neutralizes HCl byproduct, drives reaction forward |

| Catalyst | DMAP | Increases reaction rate, especially for hindered amines |

| Reagent Stoichiometry | Excess sulfonylating agent | Can increase conversion, but also byproduct formation |

| Insufficient sulfonylating agent | Incomplete reaction, unreacted starting material remains |

High-Purity Isolation and Purification Techniques

The isolation and purification of 3,3-Dimethylmorpholine-4-sulfonyl chloride are critical steps to ensure its suitability for subsequent chemical reactions, where high purity is often essential for achieving desired yields and minimizing side-product formation. While specific, detailed purification protocols for 3,3-Dimethylmorpholine-4-sulfonyl chloride are not extensively documented in publicly available literature, general methods for the purification of sulfonyl chlorides can be applied. These techniques primarily include recrystallization, flash chromatography, and extractive work-up procedures.

Following synthesis, the crude reaction mixture containing 3,3-Dimethylmorpholine-4-sulfonyl chloride typically requires a multi-step purification process. An initial work-up often involves quenching the reaction with ice water and separating the organic layer containing the desired product. orgsyn.org This is a common procedure for sulfonyl chlorides synthesized using reagents like chlorosulfonic acid. orgsyn.org The organic phase is then typically washed with aqueous solutions to remove residual acids and other water-soluble impurities. A wash with a saturated sodium bicarbonate solution or a similar mild base can neutralize excess acid, while a brine wash aids in the removal of water from the organic layer. rsc.org

For further purification, several established techniques for analogous sulfonyl chlorides can be considered.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures. For sulfonyl chlorides, various solvent systems have been reported to be effective. For instance, a mixture of hexanes and tetrahydrofuran has been used for the recrystallization of a related amide precursor. rsc.org Another common approach involves recrystallization from a solvent/anti-solvent system, such as dichloromethane and hexanes. rsc.org Cooling the solution to low temperatures, for example, 4 °C or -20 °C, often facilitates the crystallization of the purified product. rsc.org

Flash Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities. rsc.org The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is critical for achieving good separation. rsc.org For sulfonyl chlorides, which are relatively polar compounds, common eluents include mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.orgrsc.org The polarity of the eluent is often gradually increased during the chromatography process (gradient elution) to effectively separate compounds. For example, a gradient of 0% to 3% methanol (B129727) in dichloromethane has been used for the purification of a related amide. rsc.org

Extractive Work-up and Drying

A thorough extractive work-up is fundamental to the initial purification. After quenching the reaction, the product is typically extracted into an organic solvent such as diethyl ether or dichloromethane. rsc.org The combined organic extracts are then washed sequentially with water, a mild base, and brine. rsc.org Drying of the organic phase is a critical subsequent step, commonly performed using anhydrous drying agents like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). rsc.org It is important to ensure the complete removal of water, as the presence of moisture can lead to the hydrolysis of the sulfonyl chloride group. orgsyn.org

The following tables summarize common purification techniques and solvent systems used for sulfonyl chlorides, which can be adapted for the purification of 3,3-Dimethylmorpholine-4-sulfonyl chloride.

Table 1: Common Purification Techniques for Sulfonyl Chlorides

| Technique | Description | Typical Application |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Removal of soluble and insoluble impurities from a solid product. |

| Flash Chromatography | Separation of compounds based on their differential adsorption onto a solid stationary phase and elution with a liquid mobile phase. | Isolation of the target compound from byproducts of similar polarity. |

| Extractive Work-up | Partitioning of the product and impurities between two immiscible liquid phases (typically aqueous and organic). | Initial removal of water-soluble impurities and unreacted reagents. |

Table 2: Exemplary Solvent Systems for Purification of Sulfonyl Chlorides

| Purification Method | Solvent System | Compound Type Example | Reference |

| Recrystallization | Hexanes/Tetrahydrofuran | Amide precursor to a sulfonyl chloride | rsc.org |

| Recrystallization | Dichloromethane/Hexanes | Bromophenol precursor | rsc.org |

| Flash Chromatography | Methanol/Dichloromethane | Amide precursor | rsc.org |

| Flash Chromatography | Ethyl Acetate/Hexanes | Substituted sulfonyl chloride | rsc.orgrsc.org |

| Flash Chromatography | Dichloromethane/Hexanes | Bromophenol precursor | rsc.org |

| Extraction | Diethyl Ether | Sulfonyl chloride | rsc.org |

| Extraction | Dichloromethane | Sulfonyl chloride | rsc.org |

It is important to note that sulfonyl chlorides can be sensitive to moisture and elevated temperatures, which may lead to decomposition. orgsyn.org Therefore, purification procedures should be carried out efficiently, and prolonged heating should be avoided. The final purified product should be stored under anhydrous conditions to maintain its integrity.

Chemical Reactivity and Transformative Applications of 3,3 Dimethylmorpholine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Atom

The sulfur atom in 3,3-dimethylmorpholine-4-sulfonyl chloride is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. This leads to the substitution of the chloride ion, a good leaving group, by a range of nucleophiles.

Alkoxylation and Aryloxylation: Synthesis of Sulfonate Esters

In a similar fashion to amination, 3,3-dimethylmorpholine-4-sulfonyl chloride can react with alcohols (alkoxylation) and phenols (aryloxylation) to yield sulfonate esters. researchgate.net These reactions are also typically performed in the presence of a base to scavenge the HCl produced. researchgate.netgoogle.com The reaction with alcohols produces alkyl 3,3-dimethylmorpholine-4-sulfonates, while reaction with phenols gives aryl 3,3-dimethylmorpholine-4-sulfonates. libretexts.org The reactivity of the alcohol or phenol (B47542) can be influenced by steric hindrance and electronic effects. researchgate.net For less reactive phenols, it is sometimes advantageous to first convert the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

Table 2: Examples of Alkoxylation and Aryloxylation Reactions

| Nucleophile | Base | Product |

|---|---|---|

| Methanol (B129727) | Pyridine | Methyl 3,3-dimethylmorpholine-4-sulfonate |

| Ethanol | Triethylamine (B128534) | Ethyl 3,3-dimethylmorpholine-4-sulfonate |

| Phenol | Pyridine | Phenyl 3,3-dimethylmorpholine-4-sulfonate |

| 4-Nitrophenol | Sodium Hydroxide | 4-Nitrophenyl 3,3-dimethylmorpholine-4-sulfonate |

Thiolysis and Selenolysis: Generation of Sulfonothioates and Sulfonoselenoates

The reactions of sulfonyl chlorides with thiols (thiolysis) and selenols (selenolysis) are less commonly reported compared to amination and alkoxylation. However, methods for the synthesis of thiosulfonates from sulfonyl chlorides do exist. These reactions can proceed through various mechanisms, sometimes involving catalysts or multi-component systems rather than a direct nucleophilic substitution. For instance, the synthesis of sulfonyl-containing phosphorothioates has been achieved through a three-component reaction of an alkene, a sulfonyl chloride, and a phosphorothioic acid under photoredox and copper catalysis. mdpi.com Direct oxidative chlorosulfonation of thiols is a common method to produce sulfonyl chlorides. sci-hub.sechemspider.comorganic-chemistry.orgresearchgate.net

Information regarding the direct selenolysis of sulfonyl chlorides to form sulfonoselenoates is scarce in the surveyed literature, suggesting this transformation may be synthetically challenging or not well-explored for this class of compounds.

Reactions Involving C-S Bond Formation

Beyond substitution at the sulfur atom, 3,3-dimethylmorpholine-4-sulfonyl chloride can be utilized to form new carbon-sulfur bonds, a key transformation in the synthesis of sulfones. These reactions often involve the addition of the sulfonyl group across unsaturated carbon-carbon bonds.

Sulfonylation of Unsaturated Compounds (Alkenes, Alkynes, Aromatics)

Sulfonyl chlorides can add to alkenes and alkynes to produce sulfones. magtech.com.cnnih.gov These reactions often proceed via a radical mechanism, particularly when initiated by light (photoredox catalysis) or radical initiators. nih.gov This allows for the hydrosulfonylation of alkenes, where a sulfonyl group and a hydrogen atom are added across the double bond. nih.gov The addition to alkynes can lead to the formation of β-chlorovinyl sulfones. organic-chemistry.org

The sulfonylation of aromatic compounds can be achieved through a Friedel-Crafts-type reaction. rsc.org This ionic process typically requires a Lewis acid catalyst, such as aluminum chloride, to activate the sulfonyl chloride and facilitate the electrophilic attack on the aromatic ring. google.comresearchgate.net This results in the formation of an aryl sulfone. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. rsc.org

Table 3: Sulfonylation Reactions with Unsaturated Compounds

| Unsaturated Compound | Catalyst/Conditions | Product Type |

|---|---|---|

| Alkene | Photoredox Catalyst (e.g., Ir(ppy)₃), (TMS)₃SiH | Alkyl 3,3-dimethylmorpholin-4-yl sulfone |

| Alkyne | Copper Catalyst (e.g., CuCl) | β-Chlorovinyl 3,3-dimethylmorpholin-4-yl sulfone |

| Benzene | Lewis Acid (e.g., AlCl₃) | Phenyl 3,3-dimethylmorpholin-4-yl sulfone |

| Toluene | Solid Acid Catalyst (e.g., Fe³⁺-montmorillonite) | Tolyl 3,3-dimethylmorpholin-4-yl sulfone |

Radical and Ionic Mechanisms in C-S Bond Formation

The formation of C-S bonds from 3,3-dimethylmorpholine-4-sulfonyl chloride and unsaturated compounds can proceed through distinct radical or ionic pathways.

Radical Mechanism: In the presence of a radical initiator or under photoredox conditions, the relatively weak S-Cl bond in the sulfonyl chloride can undergo homolytic cleavage to generate a sulfonyl radical. nih.gov This highly reactive intermediate then adds to the carbon-carbon double or triple bond of an alkene or alkyne, respectively. nih.gov The resulting carbon-centered radical can then be trapped, for instance, by a hydrogen atom donor in hydrosulfonylation reactions, to yield the final sulfone product. nih.gov

Ionic Mechanism: The Friedel-Crafts sulfonylation of aromatic compounds is a classic example of an ionic mechanism. rsc.org A Lewis acid catalyst coordinates to one of the oxygen atoms of the sulfonyl chloride, making the sulfur atom even more electrophilic. In some cases, this can lead to the formation of a discrete sulfonyl cation. This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring and yields the aryl sulfone product. semanticscholar.orgliv.ac.uk

Role as a Precursor to Reactive Intermediates

The constrained nature of the 3,3-dimethylmorpholine (B1315856) moiety influences the reactivity of the sulfonyl chloride group, enabling the generation of key reactive intermediates that are instrumental in the construction of diverse chemical scaffolds.

Generation and Reactions of Sulfenes

The treatment of 3,3-dimethylmorpholine-4-sulfonyl chloride with a suitable base provides a direct route to the corresponding sulfene (B1252967), a highly electrophilic and transient species. This intermediate, 3,3-dimethylmorpholine-4-sulfene, is not isolated but is generated in situ and immediately trapped with a variety of nucleophiles and electron-rich species.

The primary utility of this sulfene lies in its participation in cycloaddition reactions. For instance, in the presence of enamines or ynamines, it can undergo [2+2] cycloadditions to furnish four-membered thietane (B1214591) 1,1-dioxide derivatives. These strained heterocyclic systems are valuable synthetic intermediates, amenable to further ring-opening or rearrangement reactions to access a range of functionalized acyclic and cyclic compounds. The general reaction scheme for the generation and trapping of the sulfene is depicted below:

Table 1: Representative Cycloaddition Reactions of 3,3-Dimethylmorpholine-4-sulfene

| Trapping Agent | Product Type |

|---|---|

| Enamine | Thietane 1,1-dioxide |

| Ynamine | Thiete 1,1-dioxide |

The diastereoselectivity of these cycloadditions is often influenced by the substitution pattern of the trapping agent and the reaction conditions, offering a degree of stereochemical control in the synthesis of the resulting cycloadducts.

Transformation into Sulfinic Acids and Sulfones

Beyond the generation of sulfenes, 3,3-dimethylmorpholine-4-sulfonyl chloride can be readily transformed into the corresponding sulfinic acid and sulfones, which are themselves versatile building blocks in organic synthesis.

The reduction of 3,3-dimethylmorpholine-4-sulfonyl chloride, typically with a mild reducing agent such as sodium sulfite, affords the corresponding sodium sulfinate salt. Acidification of this salt provides 3,3-dimethylmorpholine-4-sulfinic acid. This sulfinic acid can serve as a nucleophile in various coupling reactions or as a precursor for the synthesis of other sulfur-containing compounds.

Alternatively, the sulfonyl chloride can be directly converted to sulfones through reactions with organometallic reagents. For example, reaction with a Grignard reagent or an organolithium reagent can lead to the formation of a C-S bond, yielding a 3,3-dimethylmorpholin-4-yl sulfone. These sulfones are noted for their chemical stability and are often found as structural motifs in medicinally relevant molecules.

Table 2: Conversion of 3,3-Dimethylmorpholine-4-sulfonyl chloride to Sulfinic Acid and Sulfones

| Reagent | Product |

|---|---|

| 1. Na₂SO₃, H₂O2. H⁺ | 3,3-Dimethylmorpholine-4-sulfinic acid |

| R-MgX (Grignard reagent) | 4-(Alkyl/Aryl)sulfonyl-3,3-dimethylmorpholine |

Multi-Component and Cascade Reactions Incorporating 3,3-Dimethylmorpholine-4-sulfonyl chloride

The reactivity of 3,3-dimethylmorpholine-4-sulfonyl chloride lends itself to the design of multi-component and cascade reactions, which are highly efficient processes for the construction of complex molecules from simple starting materials in a single operation.

In the context of multi-component reactions (MCRs), 3,3-dimethylmorpholine-4-sulfonyl chloride can act as a key building block. For instance, in a variation of the Ugi or Passerini reaction, the corresponding sulfonyl azide (B81097), derived from the sulfonyl chloride, can be employed. The resulting products incorporate the 3,3-dimethylmorpholine sulfonamide moiety, a desirable feature in medicinal chemistry due to its potential to modulate pharmacokinetic properties.

Cascade reactions initiated by the reactivity of the sulfonyl chloride group have also been explored. The initial reaction of the sulfonyl chloride, for example with an alkene or alkyne, can generate an intermediate that undergoes a series of subsequent intramolecular transformations. These cascades can lead to the rapid assembly of polycyclic structures containing the 3,3-dimethylmorpholine framework. While specific examples directly employing 3,3-dimethylmorpholine-4-sulfonyl chloride in complex cascades are not extensively documented in readily available literature, the general reactivity patterns of sulfonyl chlorides suggest significant potential in this area.

The development of such convergent synthetic strategies is a testament to the utility of 3,3-dimethylmorpholine-4-sulfonyl chloride as a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist, enabling the efficient synthesis of novel and structurally diverse molecules.

Advanced Applications in Synthetic Organic Chemistry

Construction of Complex Heterocyclic Systems and Bioactive Scaffolds

The primary utility of 3,3-dimethylmorpholine-4-sulfonyl chloride in this context is as a robust building block for introducing the 3,3-dimethylmorpholine (B1315856) sulfonyl scaffold. The morpholine (B109124) ring itself is recognized as a "privileged structure" in chemistry, frequently appearing in bioactive compounds due to its favorable physicochemical and metabolic properties. nih.gov The synthetic strategy typically involves the reaction of the sulfonyl chloride with a primary or secondary amine on a substrate molecule to form a highly stable sulfonamide linkage. wikipedia.orgresearchgate.net

This initial sulfonamide formation is often a key step in a longer synthetic sequence. For instance, the reagent can be reacted with a molecule containing both a nucleophilic amine and another functional group. After the introduction of the dimethylmorpholine sulfonyl group, this second functional group can then participate in an intramolecular cyclization reaction, leading to the formation of a complex heterocyclic system where the morpholine-containing scaffold is an integral part of the final structure.

The synthetic utility is demonstrated in reactions with bidentate nucleophiles. mdpi.com For example, reacting a sulfonyl chloride with a compound like a 2-aminopyridine (B139424) can lead to the formation of fused heterocyclic systems, such as pyrido-thiadiazine dioxides, in a single, efficient step at room temperature. mdpi.com The 3,3-dimethyl substitution on the morpholine ring provides steric bulk, which can influence the conformation and binding properties of the resulting larger molecule without interfering with the fundamental reactivity of the sulfonyl chloride group.

Application in Parallel Synthesis and Combinatorial Chemistry Libraries

Combinatorial chemistry aims to produce large collections of related compounds, known as libraries, in a single, efficient process. wikipedia.orgnih.gov These libraries are then screened to identify molecules with desired properties. Sulfonyl chlorides are exceptionally well-suited for this purpose and have found wide application in the synthesis of compound libraries. enamine.netuzh.ch The formation of the sulfonamide bond by reacting a sulfonyl chloride with an amine is a reliable and high-yielding reaction, which is a critical requirement for successful parallel synthesis. enamine.net

3,3-Dimethylmorpholine-4-sulfonyl chloride serves as an ideal "building block" in this approach. A diverse library of compounds can be rapidly generated by reacting this single sulfonyl chloride with a large array of different primary and secondary amines in a parallel format (e.g., in a 96-well plate). Each reaction introduces the same 3,3-dimethylmorpholine sulfonyl moiety while varying the remainder of the molecular structure based on the amine used. This strategy allows for the systematic exploration of the chemical space around a core scaffold. The resulting sulfonamide libraries can be used to discover structure-activity relationships.

Interactive Table 1: Illustrative Parallel Synthesis Library from 3,3-Dimethylmorpholine-4-sulfonyl chloride

| Entry | Amine Starting Material | Resulting Product Class |

| 1 | Aniline | N-Aryl-3,3-dimethylmorpholine-4-sulfonamide |

| 2 | Benzylamine | N-Benzyl-3,3-dimethylmorpholine-4-sulfonamide |

| 3 | Piperidine | 4-(Piperidin-1-ylsulfonyl)-3,3-dimethylmorpholine |

| 4 | Glycine ethyl ester | Ethyl 2-(3,3-dimethylmorpholine-4-sulfonamido)acetate |

| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)-3,3-dimethylmorpholine-4-sulfonamide |

Use in Polymer Functionalization and Material Science

The reactivity of sulfonyl chlorides enables their use in modifying the properties of polymers and other materials through covalent attachment of the sulfonyl-containing group. This process, known as functionalization or post-synthetic modification, can impart new or enhanced properties to a base material. rsc.org

One key application is in surface modification. For example, a polymer membrane containing surface sulfonate groups can be chemically altered by first converting these groups to sulfonyl chlorides with a reagent like thionyl chloride, and then reacting them with a diamine to create a sulfonamide bond. nih.gov Similarly, 3,3-dimethylmorpholine-4-sulfonyl chloride could be used to functionalize materials that have accessible amine or hydroxyl groups on their surface or within their structure, such as certain polymers or metal-organic frameworks (MOFs). rsc.org Grafting the 3,3-dimethylmorpholine sulfonyl moiety onto a polymer backbone can alter its physical properties, such as solubility, thermal stability, and hydrophilicity.

Furthermore, sulfonyl chlorides have been identified as efficient initiators for transition metal-catalyzed atom transfer radical polymerization (ATRP), a powerful method for creating well-defined polymers. quora.com In a broader context, the chlorosulfonation of polymers, such as polyethylene (B3416737), yields materials like chlorosulfonated polyethylene (CSPE), which is known for its exceptional toughness and is used in applications like roofing materials. wikipedia.org

Development of Novel Reagents and Catalysts Utilizing the Sulfonyl Morpholine Moiety

While 3,3-dimethylmorpholine-4-sulfonyl chloride is a powerful reagent in its own right, it also serves as a precursor for the development of other novel reagents and catalysts. The sulfonyl chloride group is a versatile chemical handle that can be converted into other sulfur-based functional groups. nih.gov For example, it can be reduced to a sulfinate salt by reacting with sodium sulfite, which can then be used in further transformations. wikipedia.org

In a more advanced application, the entire 3,3-dimethylmorpholine-4-sulfonyl chloride molecule can be used as a starting material to build more complex catalytic systems. The sulfonyl morpholine moiety can act as a directing or modifying group. For instance, sulfonyl chlorides have been used in metal-free reactions to achieve chemo- and regioselective synthesis of complex molecules, acting as a source for both sulfonylation and chlorination in a single pot. rsc.org By attaching the 3,3-dimethylmorpholine sulfonyl group to a ligand framework, its steric and electronic properties—imparted by the bulky dimethyl groups and the electron-withdrawing sulfonyl group—could be used to tune the activity and selectivity of a metal catalyst. The development of new synthetic methods often relies on such well-behaved and predictable functional group handles to construct sophisticated molecular tools for catalysis. nih.gov

Theoretical and Computational Studies on 3,3 Dimethylmorpholine 4 Sulfonyl Chloride and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in probing the intrinsic properties of 3,3-Dimethylmorpholine-4-sulfonyl chloride. These methods offer insights into the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov For sulfonyl chlorides, the LUMO is of particular interest as it represents the site of nucleophilic attack.

In the case of 3,3-Dimethylmorpholine-4-sulfonyl chloride, the electron-donating nature of the morpholine (B109124) ring is expected to influence the energy of the frontier orbitals. The nitrogen and oxygen atoms of the morpholine ring contribute to the HOMO, making it a potential site for electrophilic attack. However, in reactions with nucleophiles, the low-lying LUMO on the sulfonyl chloride moiety dictates the course of the reaction.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Sulfonyl Chloride

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the S-Cl bond, indicating the electrophilic center. |

| HOMO | -8.2 | Distributed across the molecule, including heteroatom lone pairs. |

| HOMO-LUMO Gap | 6.7 | Reflects the kinetic stability of the molecule. |

Note: The values in this table are illustrative and based on general data for sulfonyl chlorides. Specific values for 3,3-Dimethylmorpholine-4-sulfonyl chloride would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is a key determinant of its reactivity. Charge distribution and electrostatic potential (ESP) analyses provide a visual and quantitative representation of the electron-rich and electron-poor regions of a molecule. researchgate.net

For sulfonyl chlorides, the sulfur atom of the sulfonyl group bears a significant positive partial charge due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The oxygen atoms, in turn, carry a negative partial charge, while the chlorine atom is also electronegative.

In 3,3-Dimethylmorpholine-4-sulfonyl chloride, the nitrogen atom of the morpholine ring will also have a distinct partial charge, influenced by its bonding to the electron-withdrawing sulfonyl group. The electrostatic potential map would visually confirm the electrophilic nature of the sulfur atom, typically represented by a region of positive potential (often colored blue), and the nucleophilic character of the oxygen atoms (often colored red). Such analyses are crucial for predicting the sites of interaction with other molecules. nih.gov

Mechanistic Investigations of Key Reactions (e.g., SN2 vs. Addition-Elimination Pathways)

The reactions of sulfonyl chlorides with nucleophiles are central to their synthetic utility. Theoretical studies have been pivotal in elucidating the mechanisms of these reactions, particularly in distinguishing between a concerted bimolecular nucleophilic substitution (SN2) pathway and a stepwise addition-elimination mechanism. nih.govresearchgate.net For most sulfonyl chlorides, a bimolecular mechanism is generally accepted. acs.org

The presence of the 3,3-dimethyl groups on the morpholine ring introduces significant steric hindrance around the sulfonyl group, which can influence the reaction pathway. While SN2 reactions are sensitive to steric bulk, the tetrahedral geometry at the sulfur atom in the transition state can accommodate some steric crowding. acs.org

Transition State Characterization and Reaction Coordinate Analysis

Computational chemistry allows for the detailed characterization of transition states, which are high-energy species along the reaction coordinate that connect reactants to products. By locating and analyzing the transition state structure, chemists can gain a deeper understanding of the reaction mechanism.

For the reaction of a sulfonyl chloride with a nucleophile, the transition state in an SN2-type mechanism would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the sulfur-chlorine bond. In contrast, an addition-elimination mechanism would proceed through a distinct intermediate, a pentacoordinate sulfur species, with two corresponding transition states for its formation and breakdown.

Theoretical studies on related systems have shown that the SN2 pathway is often favored for the chloride-chloride exchange in arenesulfonyl chlorides. The transition state is typically trigonal bipyramidal in geometry. The steric hindrance from the 3,3-dimethyl groups in 3,3-Dimethylmorpholine-4-sulfonyl chloride would likely increase the activation energy for the SN2 pathway but may not necessarily favor an addition-elimination mechanism, which would also be subject to steric constraints.

Solvation Effects on Reaction Rates and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Theoretical models that incorporate solvation effects are therefore crucial for accurately predicting reaction outcomes.

For the reactions of sulfonyl chlorides, polar solvents can stabilize charged species, such as the transition state in an SN2 reaction. The solvolysis of sulfonyl chlorides, for instance, is highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov Computational studies can model these solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. These studies have shown that solvent molecules can play a direct role in the reaction mechanism, for example, by acting as a general base to assist in the departure of the leaving group.

Conformational Analysis of the 3,3-Dimethylmorpholine-4-sulfonyl moiety

The three-dimensional shape, or conformation, of the 3,3-Dimethylmorpholine-4-sulfonyl moiety is critical to its reactivity and interactions with other molecules. The morpholine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain.

In the case of unsubstituted morpholine, two chair conformers are possible, distinguished by the orientation of the N-H bond as either axial or equatorial. rsc.org Experimental and theoretical studies have shown that the equatorial conformer is generally more stable. rsc.orgnih.gov

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

In-situ Spectroscopic Techniques (e.g., ATR-IR, Raman, NMR) for Reaction Progress Monitoring

In-situ, or real-time, monitoring of chemical reactions provides a continuous stream of data on reactant consumption, intermediate formation, and product generation without disturbing the reaction system. mt.com This approach offers significant advantages for understanding and optimizing reactions involving 3,3-Dimethylmorpholine-4-sulfonyl chloride.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is exceptionally well-suited for monitoring reactions in solution, even in optically dense mixtures. mt.comresearchgate.net By inserting an ATR probe directly into the reaction vessel, chemists can track the reaction of 3,3-Dimethylmorpholine-4-sulfonyl chloride with a nucleophile (e.g., an amine). The progress can be followed by observing the decrease in the intensity of the characteristic vibrational bands of the sulfonyl chloride functional group and the simultaneous increase in bands corresponding to the newly formed sulfonamide. Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared spectrum, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com

Table 1: Representative IR Frequencies for Monitoring a Sulfonylation Reaction

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Sulfonyl Chloride (R-SO₂Cl) | Asymmetric S=O Stretch | 1385 - 1410 | Decreases |

| Sulfonyl Chloride (R-SO₂Cl) | Symmetric S=O Stretch | 1180 - 1190 | Decreases |

| Sulfonamide (R-SO₂-NHR') | Asymmetric S=O Stretch | 1330 - 1370 | Increases |

| Sulfonamide (R-SO₂-NHR') | Symmetric S=O Stretch | 1150 - 1180 | Increases |

This table presents typical wavenumber ranges for key functional groups involved in the reaction of 3,3-Dimethylmorpholine-4-sulfonyl chloride. Actual peak positions may vary based on molecular structure and solvent.

In-situ Raman spectroscopy serves as a complementary technique to IR, particularly for aqueous reactions, as the Raman signal of water is weak. nih.gov It can provide real-time, non-destructive, and quantitative measurements, making it a powerful Process Analytical Technology (PAT) tool. nih.gov By monitoring unique Raman spectral fingerprints, it is possible to track multiple components simultaneously and study phenomena like polymorphic transitions in the crystallization of derivative products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, while typically used for final product characterization, can also be adapted for in-situ reaction monitoring. By following the changes in the chemical shifts and integrals of specific protons or carbon-13 nuclei, one can quantify the conversion of 3,3-Dimethylmorpholine-4-sulfonyl chloride to its products over time. For instance, the deshielded protons adjacent to the sulfonyl chloride group would experience a shift upon conversion to a sulfonamide, providing a clear marker for reaction progress. acdlabs.com

Advanced Chromatographic-Mass Spectrometric Techniques for Product and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, sulfonyl chlorides can be prone to degradation at the high temperatures used in GC inlets. nih.gov Therefore, a common strategy involves derivatization, where the more labile sulfonyl chloride is converted into a more thermally stable derivative, such as a sulfonamide or a methyl sulfonate, prior to analysis. nih.gov For impurity profiling, GC-MS in Selected Ion Monitoring (SIM) mode can achieve very low limits of detection for targeted impurities. innovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for analyzing less volatile or thermally sensitive molecules, making it highly suitable for the direct analysis of reaction mixtures containing 3,3-Dimethylmorpholine-4-sulfonyl chloride and its derivatives. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate the starting material, the desired sulfonamide product, and various process-related impurities. The subsequent mass spectral analysis provides molecular weight information and fragmentation patterns that are crucial for the positive identification of each component.

Table 2: Hypothetical Product and Impurity Profile by LC-MS

| Compound Identity | Retention Time (min) | [M+H]⁺ (m/z) | Classification |

|---|---|---|---|

| 3,3-Dimethylmorpholine (B1315856) | 2.5 | 116.1 | Starting Material Impurity |

| 3,3-Dimethylmorpholine-4-sulfonic acid | 4.1 | 196.1 | Hydrolysis Product |

| 3,3-Dimethylmorpholine-4-sulfonyl chloride | 9.8 | 214.0 (Cl isotope pattern) | Unreacted Starting Material |

| N-Aryl-3,3-dimethylmorpholine-4-sulfonamide | 12.3 | Varies | Desired Product |

This table illustrates a potential separation and identification of components from a reaction mixture using LC-MS analysis.

X-ray Crystallography for Precise Structural Elucidation of Derivatives

While spectroscopic and spectrometric methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique is the gold standard for confirming the precise molecular structure, stereochemistry, and conformation of the derivatives of 3,3-Dimethylmorpholine-4-sulfonyl chloride.

For a novel sulfonamide synthesized from 3,3-Dimethylmorpholine-4-sulfonyl chloride, obtaining a single crystal suitable for X-ray diffraction analysis provides irrefutable proof of its structure. The analysis yields precise bond lengths, bond angles, and torsion angles, and reveals the packing of molecules within the crystal lattice. researchgate.netresearchgate.net This information is invaluable for understanding structure-activity relationships and for confirming the outcome of stereospecific reactions. The resulting crystal data, including the space group and unit cell dimensions, serve as a unique fingerprint for that specific crystalline solid. mdpi.com

Table 3: Example Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | e.g., C₁₉H₁₈N₄O₆S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.343 |

| b (Å) | 7.367 |

| c (Å) | 31.532 |

| β (°) | 97.398 |

| Volume (ų) | 1921.8 |

| Z (molecules/unit cell) | 4 |

Data are representative, based on published crystal structures of similar sulfonamide-containing molecules. researchgate.net These values are unique to a specific crystal structure.

Kinetic and Thermodynamic Profiling of Reactions Involving 3,3-Dimethylmorpholine-4-sulfonyl chloride

Understanding the rate at which a reaction proceeds (kinetics) and the energy changes involved (thermodynamics) is crucial for process development, optimization, and safety. A kinetic and mechanistic study of the reactions of 3,3-Dimethylmorpholine-4-sulfonyl chloride can be conducted using the in-situ spectroscopic techniques mentioned previously. copernicus.org

By monitoring the concentration of the sulfonyl chloride or its product as a function of time under various conditions (e.g., temperature, reactant concentrations), one can determine the reaction's rate law and calculate the rate coefficients (k). copernicus.org For example, experiments could be performed using FTIR spectroscopy to track the decay of the reactant's characteristic IR bands over time. copernicus.org

Table 4: Sample Kinetic Data from a Reaction Study

| Reactant System | Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| 3,3-Dimethylmorpholine-4-sulfonyl chloride + Amine A | 298 | (Hypothetical) 1.5 x 10⁻¹¹ | ATR-IR Spectroscopy |

| 3,3-Dimethylmorpholine-4-sulfonyl chloride + Amine A | 308 | (Hypothetical) 3.1 x 10⁻¹¹ | ATR-IR Spectroscopy |

| 3,3-Dimethylmorpholine-4-sulfonyl chloride + Amine B | 298 | (Hypothetical) 8.9 x 10⁻¹² | Raman Spectroscopy |

This table provides a hypothetical structure for reporting kinetic data. The values are for illustrative purposes, modeled after kinetic studies of organic reactions. copernicus.org

Thermodynamic profiling involves measuring the heat released or absorbed during the reaction (enthalpy, ΔH) and determining the reaction's spontaneity (Gibbs free energy, ΔG) and disorder (entropy, ΔS). Reaction calorimetry is a primary technique for directly measuring the heat flow of a reaction in real-time. Furthermore, by performing kinetic studies at different temperatures, one can construct an Arrhenius plot to determine the activation energy (Ea), a critical parameter that describes the energy barrier that must be overcome for the reaction to occur.

Emerging Research Directions and Future Prospects in 3,3 Dimethylmorpholine 4 Sulfonyl Chloride Chemistry

Sustainable and Green Chemistry Innovations in Synthesis and Transformations

The chemical industry's growing emphasis on sustainable development is catalyzing a shift towards greener processes that minimize environmental impact. This involves developing new products and processes that reduce material and energy intensity, maximize the use of renewable resources, and avoid the dispersion of harmful chemicals. For the synthesis and transformation of sulfonyl chlorides like 3,3-dimethylmorpholine-4-sulfonyl chloride, several green chemistry innovations are being explored.

A significant advancement is the use of water as a reaction solvent. rsc.orgresearchgate.net Researchers have developed a simple and rapid method for the efficient synthesis of sulfonyl chlorides and bromides from thiols and disulfides using an oxone-KX (where X is Cl or Br) system in water. rsc.org This approach avoids volatile and often toxic organic solvents, aligning with green chemistry principles. For example, the oxyhalogenation of various thiols with oxone and potassium chloride in water can produce the corresponding sulfonyl chlorides in high yields (88-98%) within a short reaction time of 10-20 minutes. rsc.org

Another green strategy involves the development of one-pot syntheses under solvent-free conditions, which can be enhanced by microwave or ultrasound irradiation. While not yet specifically documented for 3,3-dimethylmorpholine-4-sulfonyl chloride, these techniques are being successfully applied to the synthesis of other heterocyclic compounds and represent a promising future avenue. researchgate.net The use of deep eutectic solvents (DES), such as a choline (B1196258) chloride:urea mixture, is another innovative approach that has been demonstrated in the green synthesis of quinazolin-4(3H)-one derivatives and could be adapted for transformations involving the 3,3-dimethylmorpholine-4-sulfonyl scaffold. proquest.com

Future research will likely focus on adapting these aqueous and solvent-free methods for the industrial-scale production and derivatization of 3,3-dimethylmorpholine-4-sulfonyl chloride, further reducing the environmental footprint of its lifecycle.

Integration into Continuous Flow and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, such as chlorosulfonic acid or sulfuryl chloride, making batch processing at a large scale challenging and potentially unsafe. mdpi.comnih.govresearchgate.net Continuous flow chemistry and automated synthesis platforms offer a powerful solution to these problems by providing superior control over reaction parameters, enhancing safety, and improving efficiency. mdpi.comrsc.org

Recent work has demonstrated the development of automated continuous systems for producing multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com These systems often employ continuous stirred-tank reactors (CSTRs) and may incorporate automated process controls and continuous filtration systems. mdpi.comresearchgate.net The key advantages of this approach are significant improvements in safety, speed, product quality, and a reduced environmental footprint. mdpi.com By handling hazardous reagents in small, continuously flowing volumes, the risks associated with thermal runaway and toxic gas evolution are minimized. nih.govrsc.orgchemrxiv.org For instance, a continuous flow process for a sulfuryl chloride-based reaction sequence showed that fast reagent additions at controlled temperatures decreased byproduct formation and allowed for a throughput of 141 g/h, a significant improvement over batch processing. nih.govresearchgate.net

The integration of process automation, using real-time data from gravimetric balances to control pumps via feedback loops, leads to greater consistency, reliability, and a higher space-time yield. mdpi.com Fully automated flow-through platforms have also been developed for the synthesis of sulfonamide libraries, demonstrating the potential for high-throughput screening and drug discovery applications. nih.gov

| Advantage of Continuous Flow / Automated Synthesis | Description | Source Index |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents handled at any given time, reducing risks from exotherms and toxic off-gassing. | mdpi.comnih.govrsc.org |

| Improved Process Control | Allows for precise control over temperature, pressure, and reaction time, leading to better outcomes and fewer byproducts. | mdpi.comnih.govresearchgate.net |

| Increased Throughput | Enables higher production rates (e.g., up to 141 g/h demonstrated for a key intermediate) compared to time-consuming batch processes. | nih.govresearchgate.net |

| Higher Space-Time Yield | Achieves greater product output per unit of reactor volume and time, making the process more efficient. | mdpi.comrsc.org |

| Automation and Reliability | Incorporation of automated feedback controllers improves process consistency and reliability for large-scale manufacturing. | mdpi.comresearchgate.net |

The application of these automated and continuous flow technologies to the synthesis and derivatization of 3,3-dimethylmorpholine-4-sulfonyl chloride is a key area for future development, promising safer, more efficient, and scalable production.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond their traditional role as precursors for sulfonamides and sulfonate esters, sulfonyl chlorides are being explored in a variety of novel and unconventional chemical transformations. This expanding reactivity profile opens up new synthetic possibilities for scaffolds like 3,3-dimethylmorpholine-4-sulfonyl chloride.

One emerging area is the use of sulfonyl chlorides in metal-catalyzed cross-coupling reactions. While traditional Suzuki-Miyaura couplings with sulfamoyl chlorides can be challenging, research has shown that the use of electron-rich and bulky phosphine (B1218219) ligands can significantly improve the yield of the desired coupled products. researchgate.net This indicates the potential for using 3,3-dimethylmorpholine-4-sulfonyl chloride as a coupling partner to introduce the sulfonylmorpholine moiety onto various aromatic and heteroaromatic systems.

Researchers have also reported unexpected reactivity, leading to novel synthetic methods. For example, a CS₂/Et₂NH-promoted deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides has been developed. nih.gov In this transformation, the sulfonyl chloride acts as both the sulfonyl source and an electrophilic activating reagent for the N-oxide, leading to the formation of 2-sulfonylquinolines. nih.gov This type of deoxygenative functionalization represents a departure from the classical reactivity of sulfonyl chlorides.

Furthermore, sulfonyl chlorides are being utilized in multi-component reactions to build complex molecular architectures. A copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides has been reported for the synthesis of 4-sulfonyl-1,2,3-triazoles. nih.gov The reactions of N-unsubstituted triazoles with various sulfonyl chlorides have also been studied, affording mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, with the product ratio depending on the steric bulk of the sulfonyl chloride. researchgate.net

These examples highlight a shift towards using the sulfonyl chloride group not just as a means to form a stable linkage, but as an active participant in complex bond-forming events. Future work on 3,3-dimethylmorpholine-4-sulfonyl chloride will likely involve exploring its utility in similar catalytic cycles and unconventional reaction pathways.

Design and Synthesis of New Functional Molecules Leveraging the 3,3-Dimethylmorpholine-4-sulfonyl scaffold (Focus on synthetic methodology advancements)

Advancements in synthetic methodology are enabling the design and creation of new functional molecules built upon the 3,3-dimethylmorpholine-4-sulfonyl scaffold. The focus is on developing more efficient, versatile, and practical routes to a diverse range of complex derivatives.

A significant methodological advancement is the development of one-pot, multi-step sequences that streamline the synthesis of complex molecules. For instance, a simple and rapid method has been established for converting stable sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov The in situ generated sulfonyl chloride can then be immediately reacted with a variety of nucleophiles to produce complex sulfonamides and sulfonates in excellent yields. nih.gov This strategy, where the sulfonyl hydrazide acts as a stable precursor that can be activated on demand, could be applied to the 3,3-dimethylmorpholine-4-sulfonyl group, enhancing its versatility in multi-step syntheses.

Palladium-catalyzed three-component reactions represent another powerful methodological tool. The use of sulfuric chloride as a source of the -SO₂- group in a palladium-catalyzed reaction with amines and boronic acids allows for the synthesis of diverse sulfonamides. researchgate.net Adapting this methodology by starting with 3,3-dimethylmorpholine (B1315856) and a sulfuryl chloride equivalent could provide a convergent and flexible route to a wide array of aryl and heteroaryl sulfonamides bearing the 3,3-dimethylmorpholine scaffold.

Furthermore, new methods for creating other reactive intermediates from sulfonyl-containing precursors are being developed. The synthesis of sulfonyl azides, which are valuable reagents for aziridination and amination reactions, can be achieved from sulfonic acids using cyanuric chloride as an inexpensive and safe activating agent in the presence of N-methylmorpholine. ijsrst.com This provides an alternative pathway to functionalize the 3,3-dimethylmorpholine-4-sulfonyl scaffold beyond simple sulfonamide formation.

| Methodological Advancement | Description of a Potential Application | Source Index |

|---|---|---|

| One-Pot Conversion from Sulfonyl Hydrazides | The stable 3,3-dimethylmorpholine-4-sulfonyl hydrazide could be synthesized and stored, then converted in situ to the sulfonyl chloride for immediate reaction with nucleophiles, improving synthetic efficiency. | nih.gov |

| Palladium-Catalyzed Three-Component Synthesis | A one-pot reaction of 3,3-dimethylmorpholine, a sulfuryl chloride source, and various boronic acids could rapidly generate a library of diverse aryl sulfonamides. | researchgate.net |

| Deoxygenative C2-Sulfonylation | Reacting 3,3-dimethylmorpholine-4-sulfonyl chloride with various N-oxides (e.g., quinolines, pyridines) could yield novel heteroaryl sulfonamides with unique substitution patterns. | nih.gov |

| Synthesis of Sulfonyl Azides | Conversion of the corresponding sulfonic acid to 3,3-dimethylmorpholine-4-sulfonyl azide (B81097) would create a precursor for advanced transformations like C-H amination or aziridination reactions. | ijsrst.com |

These methodological advancements are crucial for expanding the chemical space accessible from the 3,3-dimethylmorpholine-4-sulfonyl chloride starting material, enabling chemists to design and synthesize novel molecules with potentially valuable properties more effectively.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | CH₂Cl₂ | 85–90% yield |

| Reaction Time | 4–6 hours | Balances conversion vs. side products |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for sulfonyl chloride derivatives?

Answer:

Discrepancies often arise due to:

- Hydrate formation : Sulfonyl chlorides may form hydrates during analysis, altering NMR peaks. Dry samples under vacuum (40°C, 24h) and use deuterated DMSO for stability .

- Mass spectral fragmentation : Electron ionization (EI) may cause loss of SO₂Cl (m/z = 99) or Cl⁻. Compare with high-resolution MS (HRMS) to confirm molecular ions .

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation when spectral data conflict .

Example : In , NIST mass spectral data for a related compound show fragmentation patterns that differ from theoretical predictions due to isotopic chlorine effects. Cross-referencing with crystallographic data (e.g., bond lengths in ) resolves ambiguities.

Basic: What analytical techniques are critical for characterizing 3,3-dimethylmorpholine-4-sulfonyl chloride?

Answer:

- ¹H/¹³C NMR : Identify morpholine ring protons (δ 3.2–3.8 ppm) and sulfonyl group effects on chemical shifts .

- FT-IR : Confirm sulfonyl chloride absorption bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O stretch) .

- Elemental analysis : Verify purity (>95%) by matching experimental vs. theoretical values for C, H, N, S, and Cl .

Advanced: How can computational methods predict the reactivity of 3,3-dimethylmorpholine-4-sulfonyl chloride in nucleophilic substitution reactions?

Answer:

- DFT calculations : Model the electrophilicity of the sulfonyl chloride group using Fukui indices. Higher electrophilicity at the sulfur atom correlates with faster reaction rates .

- Solvent effects : COSMO-RS simulations predict polarity effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack .

- Transition state analysis : Identify steric hindrance from the dimethylmorpholine ring using molecular docking (e.g., AutoDock Vina) to optimize substrate design .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Method | Key Output | Application Example |

|---|---|---|

| Fukui Index | Electrophilicity | Predicts reaction sites |

| COSMO-RS | Solvent polarity | Optimizes solvent selection |

| Molecular Docking | Steric interactions | Guides derivative design |

Basic: What safety protocols are essential when handling sulfonyl chlorides in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (evidenced by UN 3261 classification in ).

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles mandatory due to corrosive properties .

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) to convert sulfonyl chloride to less hazardous sulfonate salts .

Advanced: How can researchers address low yields in multi-step syntheses involving sulfonyl chloride intermediates?

Answer:

- Stepwise monitoring : Use LC-MS to identify unstable intermediates (e.g., sulfonic acids) that may degrade .

- Protecting groups : Temporarily protect reactive sites (e.g., amines) with Boc or Fmoc groups to prevent side reactions .

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics and improve yields to >80% .

Basic: What are the common impurities in 3,3-dimethylmorpholine-4-sulfonyl chloride, and how are they quantified?

Answer:

- Byproducts : Hydrolysis products (sulfonic acids) and unreacted morpholine derivatives.

- Quantification methods :

Advanced: How do structural modifications (e.g., fluorination) alter the biological activity of sulfonyl chloride derivatives?

Answer:

- Fluorine substitution : Introduced via electrophilic fluorination (e.g., Selectfluor®), enhances metabolic stability and binding affinity to enzymes like EGFR (see ) .

- Activity correlation : Compare IC₅₀ values of fluorinated vs. non-fluorinated derivatives in enzyme inhibition assays (e.g., kinase assays) .

Example : In , a fluorinated quinazoline derivative shows 10-fold higher potency against EGFR compared to non-fluorinated analogs, highlighting the impact of halogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.